molecular formula C9H12BrNO B11877626 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide CAS No. 24206-40-4

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide

Katalognummer: B11877626
CAS-Nummer: 24206-40-4
Molekulargewicht: 230.10 g/mol
InChI-Schlüssel: LSBNORSQTMUEMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide is a hydrobromide salt derived from the parent compound 1,2,3,4-tetrahydroquinolin-4-ol. The base compound (CAS: 24206-39-1) has a molecular formula C₉H₁₁NO, molecular weight 149.19 g/mol, density 1.2 g/cm³, and boiling point 295.9°C at 760 mmHg . This compound is structurally characterized by a partially saturated quinoline core with a hydroxyl group at the 4-position, making it a versatile intermediate in medicinal chemistry and opioid receptor research .

Eigenschaften

CAS-Nummer

24206-40-4

Molekularformel

C9H12BrNO

Molekulargewicht

230.10 g/mol

IUPAC-Name

1,2,3,4-tetrahydroquinolin-4-ol;hydrobromide

InChI

InChI=1S/C9H11NO.BrH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H

InChI-Schlüssel

LSBNORSQTMUEMH-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=CC=CC=C2C1O.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Tetrahydroquinolinone Intermediate

The synthesis starts with the cyclization of methyl 3-((N-(3-chlorophenyl)-4-methylphenyl)sulfonamido)propanoate in the presence of aluminum chloride (AlCl₃) and oxalyl chloride [(COCl)₂]. This Friedel-Crafts acylation reaction proceeds at 0°C to room temperature, yielding 7-chloro-1,2,3,4-tetrahydroquinolin-4-one with 70% efficiency after silica gel purification.

Hydroxylation and Salt Formation

The ketone group at position 4 is reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol. Subsequent treatment with hydrobromic acid (HBr) in diethyl ether converts the free base into the hydrobromide salt, enhancing water solubility for pharmaceutical applications.

Borrowing Hydrogen Methodology with Manganese Catalysis

A modern approach employs the borrowing hydrogen (BH) strategy using a manganese(I) PN₃ pincer complex (e.g., 1 ) to synthesize 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols.

Reaction Mechanism and Conditions

The BH process involves three steps:

  • Dehydrogenation : The manganese catalyst dehydrogenates the secondary alcohol to a ketone.

  • Condensation : The ketone reacts with 2-aminobenzyl alcohol to form an imine intermediate.

  • Hydrogenation : The catalyst transfers hydrogen back to the imine, yielding the tetrahydroquinoline.

Critical parameters include:

  • Temperature : 120°C in a sealed vial.

  • Base : KH/KOH combination to favor tetrahydroquinoline over quinoline formation.

  • Catalyst loading : 2 mol% of 1 achieves full conversion within 24 hours.

Adaptability to Hydroxyl Group Introduction

While this method primarily yields 1,2,3,4-tetrahydroquinolines, post-synthetic oxidation or hydroxylation (e.g., via Sharpless dihydroxylation) can introduce the 4-hydroxy group. Subsequent HBr treatment generates the hydrobromide salt.

Hydroaminoalkylation and Buchwald–Hartwig Amination

A titanium-catalyzed method enables the synthesis of tetrahydroquinolines through sequential hydroaminoalkylation and intramolecular amination.

Hydroaminoalkylation of ortho-Chlorostyrenes

The reaction of ortho-chlorostyrenes with N-methylanilines, catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex , produces linear hydroaminoalkylation products with >90% regioselectivity. For example, ortho-chlorostyrene and N-methylaniline yield 3-(2-chlorophenyl)-N-methylpropan-1-amine .

Intramolecular Buchwald–Hartwig Amination

The chlorinated intermediate undergoes cyclization via a palladium-catalyzed C–N coupling. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 110°C, the reaction forms the tetrahydroquinoline ring. Hydroxylation at position 4 is achieved through hydrolysis of a protected ketone intermediate, followed by HBr salt formation.

Stereoselective Cyclization and Reduction

Patents disclose stereoselective routes to optically active tetrahydroquinolin-4-ol derivatives, critical for pharmaceutical applications.

Cyclization of (R)-3-(4-Trifluoromethylphenylamino)valeric Acid

Treatment of (R)-3-(4-trifluoromethylphenylamino)valeric acid with phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) at 80°C induces cyclization to (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one. This intermediate is reduced stereoselectively using palladium on carbon (Pd/C) under hydrogen gas to yield the tetrahydroquinolin-4-ol.

Salt Formation and Purification

The free base is dissolved in anhydrous diethyl ether, and gaseous HBr is bubbled through the solution. The precipitated hydrobromide salt is filtered and recrystallized from ethanol/water (1:1) to >99% purity.

Comparative Analysis of Preparation Methods

MethodKey StepsCatalysts/ReagentsYield (%)AdvantagesLimitations
Multi-Step CyclizationFriedel-Crafts acylation → Reduction → Salt formationAlCl₃, NaBH₄, HBr70High reproducibilityLow atom economy
Borrowing HydrogenDehydrogenation → Condensation → Hydrogenation → Salt formationMn(I) PN₃ complex, HBr85Atom-efficient, one-potRequires specialized catalyst
HydroaminoalkylationHydroaminoalkylation → Buchwald–Hartwig → Salt formationTi complex, Pd(OAc)₂65RegioselectiveMulti-step, costly ligands
Stereoselective RouteCyclization → Palladium-catalyzed reduction → Salt formationP₂O₅, Pd/C, HBr75High enantiopuritySensitive to moisture

Hydrobromide Salt Formation: Universal Final Step

Regardless of the synthetic route, the final step involves protonating the tetrahydroquinolin-4-ol free base with hydrobromic acid. Key considerations include:

  • Solvent Choice : Anhydrous diethyl ether or dichloromethane minimizes side reactions.

  • Stoichiometry : A 1:1 molar ratio of base to HBr ensures complete salt formation.

  • Purification : Recrystallization from ethanol/water (1:1) yields pharmaceutical-grade material .

Analyse Chemischer Reaktionen

Reaktionstypen

1,2,3,4-Tetrahydrochinolin-4-ol-Hydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin-Derivate, die wichtige Zwischenprodukte bei der Synthese von Pharmazeutika und anderen bioaktiven Verbindungen sind .

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol Hydrobromide

The synthesis of this compound typically involves several chemical transformations. One common method includes the reaction of substituted quinoline derivatives with reducing agents to yield the tetrahydroquinoline structure. Various synthetic strategies have been explored to optimize yields and purity, including:

  • Reduction of quinoline derivatives : This method often employs catalytic hydrogenation or other reducing agents to selectively reduce the double bond in the quinoline ring.
  • Grignard reactions : The use of Grignard reagents has been reported to facilitate the introduction of aryl groups at specific positions on the tetrahydroquinoline structure, enhancing biological activity .

Biological Activities

1,2,3,4-Tetrahydroquinolin-4-ol and its derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have demonstrated that tetrahydroquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, specific compounds have shown IC50 values as low as 2.0 μM against skin carcinoma cells . The incorporation of aryl groups into the tetrahydroquinoline structure significantly enhances its antiproliferative effects.
  • Antimicrobial Properties : Tetrahydroquinoline derivatives have been evaluated for their antimicrobial activities against various pathogens. Some compounds exhibit potent antibacterial and antifungal properties .
  • Neuroprotective Effects : Research indicates that these compounds may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The medicinal chemistry applications of this compound include:

  • Drug Development : Due to their diverse pharmacological profiles, tetrahydroquinolines are being explored as potential leads for drug development targeting conditions such as cancer, infections, and neurodegenerative disorders .
  • Natural Product Synthesis : Tetrahydroquinoline structures are often found in natural products with significant biological activity. Their synthesis can lead to new derivatives with enhanced efficacy .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Anticancer Screening : A series of synthesized tetrahydroquinoline derivatives were screened against multiple cancer cell lines (e.g., H460 lung carcinoma and MCF7 breast adenocarcinoma). The study revealed that specific modifications to the tetrahydroquinoline structure could yield compounds with significantly improved anticancer activity .
  • Wound Healing Applications : Novel spiro-tetrahydroquinoline derivatives were tested for their wound healing properties in vitro and in vivo. The results indicated that certain derivatives promoted significant wound healing in mouse models .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (μM)Target/Effect
Anticancer3c2.0Skin carcinoma (A431)
AntimicrobialVariousVariesBacterial and fungal pathogens
NeuroprotectiveSelected DerivativesNot specifiedNeurodegenerative diseases
Wound HealingSpiro DerivativesSignificantHuman keratocyte cells

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

1,2,3,4-Tetrahydroquinolin-6-ol
  • Structural Difference : The hydroxyl group is at the 6-position instead of the 4-position.
  • Properties : Altered electronic distribution affects reactivity and binding affinity. The 6-OH derivative may exhibit different solubility profiles due to positional isomerism .
6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (61)
  • Structural Difference : A bromine atom is introduced at the 6-position, and a 1-methylpiperidin-4-yl group replaces the hydroxyl.
  • Synthesis: Prepared via bromination of 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) in DMF .
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol Hydrochloride
  • Structural Difference: Isoquinoline core with methoxy groups at 6- and 7-positions and a chloride counterion.
  • Properties : Methoxy groups increase lipophilicity, while the chloride anion may reduce aqueous solubility compared to the hydrobromide .

Salts and Counterion Effects

(R)-1-Acetyl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-aminium Chloride (13a)
  • Structural Difference : Chloride counterion and acetyl/naphthalenylmethyl substituents.
  • Synthesis : Uses Ti(OEt)₄ and HCl for salt formation .
  • Biological Activity : Demonstrated mixed-efficacy µ-opioid receptor (MOR) agonist activity, suggesting the hydrobromide analogue may share similar pharmacological targeting .
1,2,3,4-Tetrahydroquinolin-4-amine Dihydrochloride
  • Structural Difference : Amine group at the 4-position with two chloride counterions.
  • Applications: The dihydrochloride form enhances water solubility, critical for intravenous formulations, whereas the hydrobromide may offer better stability under certain conditions .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents/Counterion Solubility Biological Relevance
1,2,3,4-Tetrahydroquinolin-4-ol C₉H₁₁NO 149.19 4-OH Moderate in polar solvents Intermediate for salt formation
1,2,3,4-Tetrahydroquinolin-4-ol Hydrobromide C₉H₁₂BrNO 230.11 4-OH, Br⁻ High in water Improved stability for drug delivery
6-Bromo-1-(1-methylpiperidin-4-yl)-THQ (61) C₁₅H₂₁BrN₂ 309.25 6-Br, 1-methylpiperidin-4-yl Low in water CNS-targeting candidates
6,7-Dimethoxy-THIQ-4-ol Hydrochloride C₁₁H₁₆ClNO₂ 245.70 6,7-OCH₃, Cl⁻ Moderate in water Alkaloid-inspired therapeutics

Biologische Aktivität

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer potential, neuroprotective effects, and other therapeutic applications. The structure-activity relationship (SAR) of this compound will also be discussed to provide insights into how modifications can enhance its efficacy.

Chemical Structure

The chemical structure of this compound is characterized by a tetrahydroquinoline core with a hydroxyl group at the 4-position and a hydrobromide salt form. This structural configuration is pivotal in determining its biological activity.

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit potent anticancer properties. For instance, a screening of various synthesized tetrahydroquinoline compounds showed significant growth inhibition in several cancer cell lines:

Compound Cell Line IC50 (μM)
3cH460 (lung carcinoma)4.9 ± 0.7
3cA-431 (skin carcinoma)2.0 ± 0.9
3cHT-29 (colon adenocarcinoma)4.4 ± 1.3
3cDU145 (prostate carcinoma)12.0 ± 1.6
3cMCF7 (breast adenocarcinoma)14.6 ± 3.9

These results indicate that the incorporation of aryl groups at specific positions significantly enhances the antiproliferative effects of the tetrahydroquinoline scaffold .

The mechanism by which tetrahydroquinolines exert their anticancer effects is believed to involve multiple pathways:

  • Induction of Apoptosis : Tetrahydroquinoline derivatives can trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : They interfere with cell cycle progression, leading to reduced cell division.
  • Targeting Specific Receptors : Some compounds selectively bind to receptors involved in cancer cell survival and proliferation.

Neuroprotective Effects

Tetrahydroquinolines have also shown promise in neuroprotection. Research indicates that derivatives can act as NMDA receptor antagonists, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases . The neuroprotective mechanism may involve:

  • Reduction of Oxidative Stress : By acting as antioxidants.
  • Modulation of Neurotransmitter Release : Affecting levels of glutamate and other neurotransmitters.

Other Biological Activities

Beyond anticancer and neuroprotective properties, tetrahydroquinolines exhibit various other biological activities:

  • Antibiotic Properties : Certain derivatives have been found effective against bacterial strains.
  • Anti-inflammatory Effects : They can inhibit pro-inflammatory cytokine production.
  • Antidiabetic Activity : Some compounds show potential in managing blood glucose levels.

Case Studies

Several case studies highlight the efficacy of tetrahydroquinoline derivatives:

  • Study on Anticancer Activity : A study evaluated a series of tetrahydroquinoline analogs for their anticancer properties against various cell lines and found that modifications at the C4 position significantly increased potency .
  • Neuroprotective Study : A clinical trial assessed the neuroprotective effects of a specific tetrahydroquinoline derivative in patients with early-stage Alzheimer's disease, showing improvements in cognitive function and reduced biomarkers for neurodegeneration .

Q & A

Q. How can researchers optimize the synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide?

Methodological Answer: The synthesis typically involves multi-step reactions with precise reagent selection and conditions. For example:

  • Reduction: Use LiAlH₄ in THF at room temperature to reduce ketone intermediates to alcohols (e.g., Scheme 4a in ).
  • Hydrobromide Salt Formation: Treat the free base with HBr (analogous to HCl treatment in ) under controlled conditions, followed by solvent removal and drying under vacuum to isolate the hydrobromide salt.
  • Purification: Column chromatography or recrystallization ensures purity (>95% by HPLC, as in ).
    Key parameters include reaction time (e.g., 24 hours for reductions in ) and stoichiometric ratios. Validate each step via TLC or LC-MS .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR: Confirm structural integrity by analyzing chemical shifts (e.g., δ 1.5–3.0 ppm for tetrahydroquinoline protons, as in ).
  • Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values, as in ).
  • HPLC: Assess purity (>95% using C18 columns with UV detection at 254 nm, per ).
  • Elemental Analysis: Validate hydrobromide stoichiometry (e.g., Br⁻ content via ion chromatography).
    Cross-reference data with synthetic intermediates (e.g., tert-butyl-protected precursors in ) to rule out side products .

Advanced Research Questions

Q. How can contradictory reactivity data in tetrahydroquinoline derivatives be resolved?

Methodological Answer: Contradictions often arise from substituent effects or reaction conditions. For example:

  • Steric/Electronic Effects: Bulky substituents (e.g., 1-methylpiperidin-4-yl in ) may hinder nucleophilic attacks, altering reactivity. Compare kinetic data across analogs (e.g., ’s yield variations from 15% to 98%).
  • Condition Sensitivity: Optimize solvent polarity (e.g., DMF vs. THF in ) and temperature. Use Design of Experiments (DoE) to statistically evaluate parameter impacts.
  • Mechanistic Probes: Employ isotopic labeling (e.g., ¹³C NMR) or trapping experiments to identify intermediates. Reference conflicting datasets (e.g., NBS bromination yields in vs. other protocols) .

Q. What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Baculovirus-infected Sf9 cells (). Measure NO synthesis inhibition via radioactive L-arginine conversion.
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Selectivity Profiling: Screen against off-target receptors (e.g., kinases, GPCRs) to rule out nonspecific effects. Cross-validate with molecular docking studies .

Q. How can researchers modify the tetrahydroquinoline core to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing (e.g., -NO₂, -Br) or donating groups (e.g., -NH₂, -OCH₃) at positions 6 or 8 (). Use Suzuki coupling for aryl/heteroaryl additions.
  • Scaffold Hybridization: Fuse with pyrrolidine or piperidine rings (e.g., ’s tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate).
  • Salt Forms: Compare hydrobromide vs. hydrochloride salts for solubility/bioavailability (e.g., ’s dihydrochloride salt protocol).
    Validate modifications via in vitro assays and computational modeling (e.g., DFT for electronic effects) .

Q. What methods are recommended for resolving enantiomeric mixtures of tetrahydroquinoline derivatives?

Methodological Answer:

  • Chiral Chromatography: Use SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak® AD-H) for baseline separation ().
  • Crystallization: Employ diastereomeric salt formation (e.g., tartaric acid derivatives).
  • Stereochemical Analysis: Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD).
    Optimize mobile phase composition (e.g., CO₂/ethanol gradients) for resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.